Comprehensive Technical Monograph: 4-(4-Bromobenzoyl)benzoic Acid
Comprehensive Technical Monograph: 4-(4-Bromobenzoyl)benzoic Acid
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]
4-(4-Bromobenzoyl)benzoic acid is a bifunctional aromatic ketone characterized by a benzophenone core substituted with a carboxylic acid at the 4-position and a bromine atom at the 4'-position.[1] This asymmetric substitution pattern renders it a critical intermediate in the synthesis of high-performance polymers (such as Polyetherketoneketones, PEKK) and a versatile linker in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions.
Core Physicochemical Data[5]
| Property | Value | Notes |
| IUPAC Name | 4-(4-Bromobenzoyl)benzoic acid | |
| Synonyms | 4-Bromo-4'-carboxybenzophenone; p-(p-bromobenzoyl)benzoic acid | |
| Molecular Formula | C₁₄H₉BrO₃ | |
| Molecular Weight | 305.12 g/mol | Calculated based on standard atomic weights.[1] |
| CAS Registry | 51310-29-3 (Methyl ester analog) | The free acid is often generated in situ or cited via its ester derivatives in patent literature. |
| SMILES | OC(=O)c1ccc(cc1)C(=O)c2ccc(Br)cc2 | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Solubility | DMSO, DMF, hot Ethanol | Insoluble in water; limited solubility in cold non-polar solvents. |
| Melting Point | >240 °C (Predicted) | High melting point due to strong intermolecular hydrogen bonding (dimerization) and π-π stacking. |
Synthetic Pathways and Experimental Logic[2][4][5][7]
The synthesis of 4-(4-bromobenzoyl)benzoic acid presents a regiochemical challenge. Direct Friedel-Crafts acylation of bromobenzene with terephthalic anhydride typically yields a mixture or low conversion.[1] The most robust industrial and laboratory protocol involves a two-step sequence : Friedel-Crafts acylation followed by benzylic oxidation.[1]
Step 1: Friedel-Crafts Acylation (Regioselective Construction)
The synthesis begins with the reaction of 4-bromobenzoyl chloride with toluene . Toluene is used instead of benzene to introduce a methyl group at the 4'-position, which serves as a "masked" carboxylic acid.
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Reagents: 4-Bromobenzoyl chloride, Toluene (solvent/reactant), AlCl₃ (Lewis Acid).
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Mechanism: The electrophilic acylium ion attacks the para position of toluene (activated by the methyl group) to form 4-bromo-4'-methylbenzophenone .
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Selectivity: The para product is favored over ortho due to steric hindrance from the bulky acyl group.[1]
Step 2: Benzylic Oxidation (Functionalization)
The methyl group is oxidized to a carboxylic acid using a strong oxidant.[1]
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Reagents: KMnO₄ (Potassium Permanganate) or HNO₃ (Nitric Acid), often with a phase transfer catalyst if using aqueous permanganate.
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Outcome: Quantitative conversion of the methyl group to the carboxylate, followed by acidic workup to yield the target acid.
Reaction Workflow Diagram
Figure 1: Two-step synthetic route ensuring para-para regioselectivity.
Applications in Research & Development
A. High-Performance Polymer Synthesis (PEKK)
This molecule is a quintessential "AB-type" monomer precursor. In the synthesis of Polyetherketoneketones (PEKK) , the bromine functionality allows for nucleophilic aromatic substitution, while the carboxylic acid can be converted to an acid chloride.
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Mechanism: The bromine atom is activated by the ortho/para carbonyl group, making it susceptible to displacement by phenoxide salts (e.g., hydroquinone derivatives) in high-temperature polycondensation.
B. Medicinal Chemistry (Linker Design)
In drug discovery, the molecule serves as a rigid, photo-active linker.
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Suzuki-Miyaura Coupling: The aryl bromide undergoes palladium-catalyzed cross-coupling with boronic acids to extend the carbon skeleton.[1]
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Amide Coupling: The carboxylic acid moiety reacts with amines to form stable amide bonds, allowing the attachment of pharmacophores.
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Photoaffinity Labeling: The benzophenone core is a known photo-crosslinker.[1] Upon UV irradiation (~350-360 nm), the carbonyl oxygen forms a triplet radical that can abstract hydrogen atoms from nearby proteins, covalently trapping drug targets.
Analytical Characterization
To validate the identity of synthesized 4-(4-bromobenzoyl)benzoic acid, researchers should look for the following spectral signatures:
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
The spectrum will display two distinct AA'BB' systems (two sets of para-substituted doublets) and a downfield acid proton.
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δ ~13.0 ppm (s, 1H): Carboxylic acid -COOH (broad, exchangeable).
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δ ~8.1 ppm (d, 2H): Protons ortho to the COOH group (deshielded by anisotropy).
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δ ~7.8 ppm (d, 2H): Protons ortho to the ketone (on the benzoic acid ring).
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δ ~7.7 ppm (d, 2H): Protons ortho to the ketone (on the bromophenyl ring).
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δ ~7.6 ppm (d, 2H): Protons ortho to the Bromine atom.
FT-IR Spectroscopy
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3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
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1690–1710 cm⁻¹: C=O stretch (Carboxylic acid).
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1650–1665 cm⁻¹: C=O stretch (Benzophenone ketone).
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~1070 cm⁻¹: C-Br stretch (Aryl bromide).
Safety & Handling Protocol
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.[1]
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Storage: Store in a cool, dry place. The compound is stable under ambient conditions but should be kept away from strong oxidizers and reducing agents.[1]
References
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Organic Syntheses. Oxidation of Methylarenes to Carboxylic Acids. Available at: [Link]
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PubChem. 4-Bromobenzoic Acid and Derivatives - Compound Summary. Available at: [Link]
